molecular formula C19H15F3N2O3S B11154575 N-(2-methoxyphenyl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide

N-(2-methoxyphenyl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide

Cat. No.: B11154575
M. Wt: 408.4 g/mol
InChI Key: KYHZRIZRHPYKHC-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide is a complex organic compound that features a trifluoromethoxy group, a thiazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide typically involves multiple steps, starting from readily available starting materials.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the synthesis process is also a key consideration for industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups .

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group and thiazole ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxyphenyl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide is unique due to its specific combination of functional groups and the presence of both a thiazole ring and a methoxyphenyl group.

Properties

Molecular Formula

C19H15F3N2O3S

Molecular Weight

408.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C19H15F3N2O3S/c1-26-16-5-3-2-4-15(16)24-17(25)10-13-11-28-18(23-13)12-6-8-14(9-7-12)27-19(20,21)22/h2-9,11H,10H2,1H3,(H,24,25)

InChI Key

KYHZRIZRHPYKHC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CC2=CSC(=N2)C3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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